Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

Catalog No.
S12906421
CAS No.
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-car...

Product Name

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

IUPAC Name

ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3

InChI Key

NPNIDLJZVHSBLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1CO)C

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is a compound characterized by its unique cyclopropane structure, which features a three-membered carbon ring. The molecular formula for this compound is C8H14O3C_8H_{14}O_3. It contains a hydroxymethyl group and an ethyl ester functional group, contributing to its distinct chemical properties and potential biological activities. This compound is notable for its structural complexity, which allows it to participate in various

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The ester group can be reduced to yield corresponding alcohols.
  • Substitution: The ethoxy group can undergo nucleophilic substitution, allowing the introduction of various functional groups.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reducing agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Nucleophiles: Amines, thiols, or halides for substitution reactions.

Compounds containing cyclopropane rings, such as ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate, have been studied for their diverse biological activities. These compounds can exhibit:

  • Antimicrobial properties: Effective against various bacteria and fungi.
  • Antitumor activity: Some derivatives have shown potential in inhibiting tumor growth.
  • Enzyme inhibition: Cyclopropane derivatives can act as inhibitors for specific enzymes, impacting metabolic pathways.

The unique structural features of this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can be achieved through several methods:

  • Cyclopropanation Reactions: Utilizing suitable precursors and reagents such as methacrylic acid derivatives in the presence of an alkali to form the cyclopropane ring.
  • Functional Group Modifications: Introducing hydroxymethyl and ethyl ester groups through nucleophilic addition reactions.
  • Total Synthesis Approaches: Employing multi-step synthetic routes that involve the construction of the cyclopropane framework followed by functionalization.

These methods are optimized for yield and purity, often employing techniques such as continuous flow synthesis for scalability in industrial applications.

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate has several applications across various fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potentially useful in drug development due to its biological activity.
  • Material Science: Can be utilized in the production of specialty chemicals and polymers.

Its unique structure allows it to be a versatile building block in various chemical transformations.

Research into the interactions of ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate with biological systems has indicated that it may interact with enzymes and receptors through:

  • Hydrogen bonding with functional groups like hydroxymethyl.
  • Hydrophobic interactions due to the cyclopropane ring structure.

These interactions may influence its reactivity and stability, providing insights into its potential therapeutic effects.

Several compounds share structural similarities with ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate. A comparison highlights its uniqueness:

Compound NameKey Features
Ethyl 2-methylcyclopropane-1-carboxylateLacks the hydroxymethyl group; simpler structure.
2-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acidSimilar structure but lacks the ethyl ester group; more polar.
Ethyl 2-(methoxymethyl)-1-methylcyclopropane-1-carboxylateContains a methoxymethyl group instead of hydroxymethyl; different reactivity.
Cyclopropanecarboxylic acidLacks both ethoxy and hydroxymethyl groups; less versatile in reactions.

The uniqueness of ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate lies in its combination of functional groups, which imparts distinct reactivity and stability compared to these similar compounds. This makes it a valuable compound for various applications in research and industry.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

158.094294304 g/mol

Monoisotopic Mass

158.094294304 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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